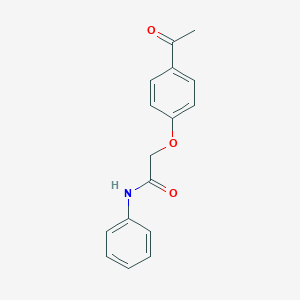

2-(4-acetylphenoxy)-N-phenylacetamide

Vue d'ensemble

Description

2-(4-acetylphenoxy)-N-phenylacetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of an acetyl group attached to a phenoxy moiety, which is further connected to a phenylacetamide structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-acetylphenoxy)-N-phenylacetamide typically involves the reaction of 4-acetylphenol with N-phenylacetamide in the presence of a suitable catalyst. One common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes the use of continuous flow reactors to maintain consistent reaction parameters and improve yield. The choice of solvent, temperature, and catalyst concentration are critical factors that influence the efficiency of the industrial synthesis process .

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-acetylphenoxy)-N-phenylacetamide undergoes various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.

Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in anhydrous conditions.

Major Products Formed

Oxidation: 2-(4-carboxyphenoxy)-N-phenylacetamide.

Reduction: 2-(4-hydroxyphenoxy)-N-phenylacetamide.

Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

2-(4-acetylphenoxy)-N-phenylacetamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mécanisme D'action

The mechanism of action of 2-(4-acetylphenoxy)-N-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The acetyl group plays a crucial role in its binding affinity and specificity. The phenoxy moiety can interact with hydrophobic pockets in the target protein, enhancing the compound’s overall efficacy .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(4-acetylphenoxy)propanoic acid

- 2-(4-hydroxyphenoxy)-N-phenylacetamide

- 2-(4-carboxyphenoxy)-N-phenylacetamide

Uniqueness

2-(4-acetylphenoxy)-N-phenylacetamide is unique due to its specific structural features, such as the acetyl group attached to the phenoxy moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it offers a balance of reactivity and stability, which is advantageous in both research and industrial contexts .

Activité Biologique

2-(4-acetylphenoxy)-N-phenylacetamide is a synthetic organic compound with the molecular formula C₁₆H₁₅NO₃ and a molecular weight of approximately 269.30 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in modulating immune responses and exhibiting anti-inflammatory properties. This article will explore its synthesis, biological activity, mechanisms of action, and potential applications in therapeutic contexts.

Synthesis

The synthesis of this compound typically involves the reaction of 4-acetylphenol with N-phenylacetamide. A common method employs potassium carbonate as a base in a polar aprotic solvent such as dimethylformamide (DMF), with the reaction conducted under reflux conditions to ensure complete conversion of reactants into the desired product. The structural integrity of the synthesized compound is confirmed through techniques such as NMR spectroscopy and X-ray crystallography.

Immune Modulation

Research indicates that this compound exhibits significant biological activity by modulating immune responses. Specifically, it has been shown to:

- Inhibit Tumor Necrosis Factor-alpha (TNFα) Production : This inhibition suggests a potential role in reducing inflammation.

- Promote Interleukin-10 (IL-10) Secretion : IL-10 is an anti-inflammatory cytokine that plays a critical role in regulating immune responses.

These actions indicate that the compound may be beneficial in managing conditions characterized by excessive inflammation, such as experimental autoimmune encephalomyelitis (EAE) in mouse models.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The acetyl group enhances binding affinity to enzymes or receptors, while the phenoxy moiety interacts with hydrophobic pockets in target proteins, leading to altered activity and subsequent biological effects.

Case Studies

-

Experimental Autoimmune Encephalomyelitis (EAE) :

- In a study utilizing mouse models of EAE, treatment with this compound resulted in reduced clinical scores and lower levels of inflammatory cytokines compared to untreated controls. This suggests its potential utility as an anti-inflammatory agent in autoimmune diseases.

- Cytotoxicity Assays :

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-(4-hydroxyphenoxy)-N-phenylacetamide | Hydroxy group instead of acetyl | Moderate anti-inflammatory effects |

| 2-(4-carboxyphenoxy)-N-phenylacetamide | Carboxylic acid group | Stronger interaction with lipid binding proteins |

| 2-(4-acetylphenoxy)propanoic acid | Propanoic acid instead of acetamide | Limited immune modulation |

The distinct acetyl group attached to the phenoxy moiety in this compound contributes to its unique reactivity and biological properties, making it a valuable candidate for further research.

Propriétés

IUPAC Name |

2-(4-acetylphenoxy)-N-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c1-12(18)13-7-9-15(10-8-13)20-11-16(19)17-14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXESJQGQMNZOFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90169150 | |

| Record name | Acetamide, 2-(4-acetylphenoxy)-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90169150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17172-76-8 | |

| Record name | Acetamide, 2-(4-acetylphenoxy)-N-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017172768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, 2-(4-acetylphenoxy)-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90169150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.